2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group and a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 2-fluoroaniline with a suitable quinazolinone precursor. One common method includes the condensation of 2-fluoroaniline with 2-aminobenzamide under acidic conditions, followed by cyclization to form the quinazolinone core. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazolinone derivatives with additional functional groups.
Reduction: Amine derivatives of the original compound.
Substitution: Compounds with various substituents replacing the fluorine atom on the phenyl ring.
Scientific Research Applications
2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylacetic acid: Shares the fluorophenyl group but differs in its core structure.
2-((2-Fluorophenyl)amino)-2-oxoethylthioacetic acid: Similar in having the fluorophenyl group and an amino linkage but with different functional groups and core structure.
Uniqueness
2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of the fluorophenyl group and the dihydroquinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H12FN3O |
---|---|
Molecular Weight |
257.26 g/mol |
IUPAC Name |
2-(2-fluoroanilino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C14H12FN3O/c15-10-4-1-2-5-12(10)18-14-16-8-9-11(17-14)6-3-7-13(9)19/h1-2,4-5,8H,3,6-7H2,(H,16,17,18) |
InChI Key |
RPRMZZLOVOWZOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC=C3F |
Origin of Product |
United States |
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